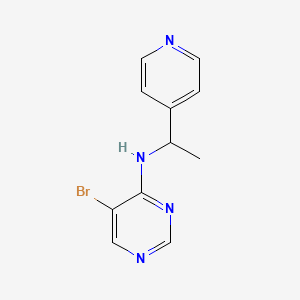![molecular formula C12H14ClNO2 B7579426 2-(4-chlorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B7579426.png)
2-(4-chlorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as R-Modafinil or Armodafinil, which is a eugeroic drug used to treat excessive sleepiness caused by sleep disorders such as narcolepsy, shift work sleep disorder, and obstructive sleep apnea. However,
作用機序
The mechanism of action of 2-(4-chlorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone is not fully understood, but it is believed to involve the modulation of various neurotransmitters in the brain. This compound has been shown to increase dopamine and norepinephrine levels, which are involved in cognitive processes, and also affect serotonin levels, which are involved in mood regulation.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone has been shown to have various biochemical and physiological effects. It can increase wakefulness and alertness, improve cognitive functions, and reduce symptoms of depression. This compound has also been shown to have a low potential for abuse and addiction, making it a safer alternative to other stimulants.
実験室実験の利点と制限
2-(4-chlorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone has several advantages for lab experiments. It is relatively easy to synthesize and has a long half-life, making it ideal for studies that require prolonged exposure to the compound. However, one of the limitations of this compound is that it is not very water-soluble, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the scientific research of 2-(4-chlorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone. One potential area of research is in the development of new cognitive enhancers that can improve cognitive functions without the side effects associated with current treatments. Another area of research is in the development of new treatments for psychiatric disorders such as depression and bipolar disorder. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of research.
合成法
The synthesis of 2-(4-chlorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone involves the conversion of Modafinil, a racemic mixture, into its R-enantiomer. This process is achieved through the use of chiral resolution techniques, such as recrystallization or chromatography, to separate the R-enantiomer from the S-enantiomer. The resulting R-Modafinil is then converted into its hydrochloride salt form, which is the final product.
科学的研究の応用
2-(4-chlorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone has been extensively studied for its potential applications in various fields of scientific research. One of its primary applications is as a cognitive enhancer, which can improve cognitive functions such as memory, attention, and learning. This compound has been shown to increase dopamine and norepinephrine levels in the brain, which are neurotransmitters involved in cognitive processes.
Another potential application of 2-(4-chlorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone is in the treatment of psychiatric disorders such as depression and bipolar disorder. Studies have shown that this compound can improve mood and reduce symptoms of depression, possibly through its effect on dopamine and serotonin levels in the brain.
特性
IUPAC Name |
2-(4-chlorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-10-3-1-9(2-4-10)7-12(16)14-6-5-11(15)8-14/h1-4,11,15H,5-8H2/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZWQKDOKTTXNQ-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]ethanol](/img/structure/B7579360.png)
![2-[(5-Bromopyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B7579361.png)
![2-[4-[Ethyl-(4-fluorophenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579363.png)

![3-Methyl-4-[(2-methylpyrimidin-4-yl)amino]oxolane-3-carboxylic acid](/img/structure/B7579376.png)
![2-[4-[(3,4-Dichlorophenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579384.png)
![2-[4-[(5-Chloro-2-methoxyphenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579400.png)
![2-[4-[(5-Bromo-2-methylphenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579408.png)
![(3-ethylthiophen-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7579420.png)
![(2,4-dimethylphenyl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7579429.png)
![1-(8-Methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)ethanone](/img/structure/B7579436.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7579438.png)
![2-[4-[(4-Bromo-3-fluorophenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579444.png)